1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
CAS No.: 91331-85-0
Cat. No.: VC7579400
Molecular Formula: C11H13N3O
Molecular Weight: 203.245
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91331-85-0 |
|---|---|
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.245 |
| IUPAC Name | 2-(2-methoxyphenyl)-5-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H13N3O/c1-8-7-11(12)14(13-8)9-5-3-4-6-10(9)15-2/h3-7H,12H2,1-2H3 |
| Standard InChI Key | WMLVDNWEONXTIR-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)N)C2=CC=CC=C2OC |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound features a pyrazole core—a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. A 2-methoxyphenyl group is attached to the nitrogen at position 1, while a methyl group occupies position 3 of the ring. The amine functional group at position 5 completes the structure, contributing to its reactivity and potential as a pharmacophore . Single-crystal X-ray diffraction studies of analogous pyrazole derivatives reveal planar geometries for the aromatic rings, with dihedral angles between the pyrazole and phenyl groups typically ranging from 29° to 37° . These structural features influence intermolecular interactions, such as hydrogen bonding, which can affect crystallization behavior and solubility .
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The methoxy group () resonates as a singlet near 3.8 ppm in -NMR, while aromatic protons on the phenyl ring appear as a multiplet between 6.8 and 7.4 ppm. The methyl group on the pyrazole ring typically shows a triplet near 2.3 ppm due to coupling with adjacent protons. Infrared (IR) spectroscopy confirms the presence of N-H stretching vibrations (3300–3500 cm) and C-O-C asymmetric stretching (1250 cm) from the methoxy group .
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The synthesis of 1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine typically begins with 2-methoxybenzaldehyde and 1-methyl-1H-pyrazol-5-amine. A condensation reaction forms an imine intermediate, which undergoes reduction to yield the final product. Key steps include:
-
Condensation:
This step is catalyzed by acetic acid under reflux conditions. -
Reduction:
Sodium borohydride () in ethanol reduces the imine to the amine, achieving yields of 70–85%.
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | Maximizes rate without decomposition |
| Solvent | Ethanol | Enhances solubility of intermediates |
| Catalyst Loading | 5 mol% AcOH | Balances reaction rate and cost |
Green Chemistry Approaches
Recent advancements emphasize solvent-free synthesis and microwave-assisted reactions to improve efficiency. Solvent-free conditions reduce waste and energy consumption, while microwave irradiation shortens reaction times from hours to minutes. For example, a one-pot microwave-assisted method achieved 88% yield in 15 minutes, compared to 6 hours under conventional heating.
Biological and Industrial Applications
| Compound | IC (μM) | Target |
|---|---|---|
| 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | 12.4 ± 1.2 | COX-2 |
| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | 18.9 ± 2.1 | DNA Gyrase |
Materials Science Applications
The compound’s aromaticity and electron-donating methoxy group make it a candidate for:
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